3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE -

3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

Catalog Number: EVT-5548014
CAS Number:
Molecular Formula: C11H13N3OS2
Molecular Weight: 267.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Ethyl 6-Methyl-4-(4-Methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • Compound Description: This compound is a pyrimidine derivative used as a starting material in a three-component reaction to synthesize a thiazolopyrimidine derivative. The reaction involves this compound, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid.
  • Relevance: While not sharing the thiazolidin-4-one core, this compound demonstrates the use of thioxo-tetrahydropyrimidine carboxylates as building blocks for larger heterocyclic systems. This highlights the versatility of these types of compounds in generating diverse chemical structures, similar to the target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, which also incorporates a thioxo-containing heterocyclic system.

3-(3,4-Dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Compound Description: This compound is a pyrazole-4-carbaldehyde derivative used as another starting material in the three-component reaction to synthesize the thiazolopyrimidine derivative.
  • Relevance: This compound demonstrates the incorporation of a substituted pyrazole ring linked to an aldehyde functionality. The target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one also features an ethyl-substituted pyrazole ring, illustrating the common utilization of pyrazole moieties in constructing these complex heterocycles.

Ethyl 7-Methyl-5-(4-methylphenyl)-3-oxo-2-{[3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

  • Compound Description: This complex thiazolopyrimidine derivative is the product of the three-component reaction mentioned above. It is characterized by its fused thiazole and pyrimidine rings, along with the presence of a pyrazole substituent.
  • Relevance: This compound provides a direct comparison to the target compound, 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one. Both compounds are formed through multi-component reactions and feature a common pyrazole building block. Additionally, both structures contain a thioxo group within their heterocyclic framework, suggesting a potential similarity in their chemical properties and reactivity.

1-(4-Arylthiazol-2-yl)-1′-(aryl/heteroaryl)-3,3′-dimethyl-[4,5′-bi-1H-pyrazol]-5-ols

  • Compound Description: These compounds represent a series of sixteen bipyrazoles synthesized from dehydroacetic acid. The structures feature two connected pyrazole rings, with one linked to an arylthiazole moiety. These compounds were evaluated for their in vitro antibacterial and antifungal activities, showing promising results against Aspergillus niger.
  • Relevance: This series emphasizes the recurring motif of incorporating pyrazole rings into larger heterocyclic structures, a key feature shared with the target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one. The presence of diverse aryl and heteroaryl substituents on the bipyrazoles highlights the potential for structural variations and modifications around the pyrazole core, which could be explored in the context of the target compound.

3-(1-(2-(4-Arylthiazol-2-yl)hydrazono)ethyl)-4-hydroxy-6-methyl-2H-pyran-2-ones

  • Compound Description: These compounds are intermediates in the synthesis of the aforementioned bipyrazoles. They are characterized by a pyran-2-one ring linked to a hydrazone derivative of a 4-arylthiazole.
  • Relevance: These intermediates highlight a synthetic pathway involving the connection of a thiazole derivative to a heterocyclic core, which is relevant to the structure of 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one. While the specific heterocycles involved differ, the general approach of building complexity through the incorporation of thiazole and pyrazole moieties is shared.

1-(1-(4-Arylthiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)butane-1,3-diones

  • Compound Description: These compounds are another set of intermediates in the synthesis of the bipyrazoles. They are distinguished by a pyrazole ring substituted with a butane-1,3-dione moiety and a 4-arylthiazole group.
  • Relevance: This class of compounds demonstrates the synthetic versatility of pyrazole rings, which can be readily functionalized with various substituents, including thiazole derivatives. The target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one also exhibits this feature, with the pyrazole ring connected to a thiazolidinone moiety.

(1,3-Dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones

  • Compound Description: This series of compounds features a pyrazole ring with amino and arylmethanone substituents at positions 5 and 4, respectively. These compounds were found to possess central nervous system depressant activity, potential anticonvulsant properties, and a low order of acute toxicity.
  • Relevance: The (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones highlight the importance of pyrazole derivatives in medicinal chemistry. While their structure differs significantly from the target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, they exemplify the diverse biological activities that can be achieved through modifications of the pyrazole ring.

5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This compound is a pyrazolone derivative bearing a benzothiazole substituent. It serves as a key intermediate in the synthesis of a series of N-Mannich bases. These derivatives were synthesized for their potential antimicrobial, antioxidant, and cytotoxic activities.
  • Relevance: This compound is relevant to 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one as it features a pyrazole ring connected to a sulfur-containing heterocycle, benzothiazole, emphasizing the use of pyrazole and sulfur-containing heterocycles in designing biologically active molecules.

N-Mannich Bases of 5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: These compounds are a series of twelve N-Mannich bases derived from the aforementioned pyrazolone derivative. They were synthesized by reacting the parent compound with various amines in a Mannich reaction. The compounds exhibited antimicrobial, antioxidant, and cytotoxic activities, with variations in activity depending on the amine substituent.
  • Relevance: This series exemplifies the structural diversity that can be generated by introducing different substituents onto a core heterocyclic scaffold. In this case, the variations in the amine portion of the N-Mannich base resulted in different biological activities. This concept of structural modification influencing activity can be applied to 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, suggesting that modifications of its substituents could lead to analogues with altered biological profiles.

3-(2,4-Difluorobenzyl)-5-[(5-methylfuran-2-yl)methylidene]-2-(phenylimino)-1,3-thiazolidin-4-one (5c)

  • Compound Description: This compound is part of a series of 2,3,5-trisubstituted thiazolidinone derivatives synthesized and tested for their antimicrobial and antitubercular activities. Compound 5c specifically showed significant activity against Klebsiella pneumoniae and Escherichia coli.
  • Relevance: This compound shares the thiazolidin-4-one core with the target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one. Both compounds also feature an exocyclic double bond at the 5-position of the thiazolidinone ring, although the substituents attached to this double bond differ. This similarity in structure suggests potential commonalities in their chemical and biological properties.

3-(2,4-Difluorobenzyl)-2-((3-fluorophenyl)imino)-5-((Z)-4-hydroxybenzylidene)thiazolidin-4-one (6f)

  • Compound Description: This compound, also part of the series of thiazolidinone derivatives, exhibited notable antimicrobial activity against Escherichia coli.
  • Relevance: Similar to 5c, this compound shares the thiazolidin-4-one core and the exocyclic double bond at the 5-position with the target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one. Comparing these three compounds allows for the investigation of structure-activity relationships related to the substituents on the thiazolidinone ring and their impact on biological activity.

3-(2,4-Difluorobenzyl)-5-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(phenylimino)thiazolidin-4-one (5a)

  • Compound Description: This compound, another member of the thiazolidinone series, exhibited strong antitubercular activity against the H37RV strain of Mycobacterium tuberculosis.

3-Methyl-4-phenyl-1H-pyrazol-5-amine

  • Compound Description: This compound serves as a starting material for synthesizing various pyrazolylazo derivatives and fused pyrazolo[5,1-c][1,2,4]triazines. It undergoes diazotization followed by azocoupling with active methylene compounds like barbituric and thiobarbituric acid, pyrimidinediones, pyridinones, and thiazolidinediones.
  • Relevance: The use of 3-methyl-4-phenyl-1H-pyrazol-5-amine illustrates the synthesis of diverse pyrazole-based heterocyclic systems, similar to the target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one. Although the final products differ, the commonality lies in utilizing functionalized pyrazoles as building blocks for generating complex structures.

Pyrazolylazo Derivatives

  • Compound Description: These compounds are synthesized by the azocoupling reaction of the diazonium salt of 3-methyl-4-phenyl-1H-pyrazol-5-amine with various active methylene compounds. The resulting structures feature a pyrazole ring linked to another heterocycle through an azo (-N=N-) bridge.
  • Relevance: The pyrazolylazo derivatives emphasize the versatility of pyrazole rings in constructing complex molecules. While 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one does not contain an azo linkage, the common theme of utilizing functionalized pyrazoles as synthetic starting points for complex heterocyclic systems is shared.

Fused Pyrazolo[5,1-c][1,2,4]triazines

  • Compound Description: These compounds are formed by the heterocyclization of the pyrazolylazo derivatives. The structures incorporate a pyrazole ring fused to a 1,2,4-triazine ring system.
  • Relevance: The fused pyrazolo[5,1-c][1,2,4]triazines highlight the potential for generating complex polycyclic structures containing a pyrazole unit. This demonstrates the broad structural diversity accessible through modifications of pyrazole derivatives, highlighting the potential for creating related compounds to 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one with diverse structural features.

5-Amino-4-[2-(4-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one (BTZP)

  • Compound Description: This compound is a pyrazolone derivative with a nitro-substituted benzothiazole moiety attached. It serves as a precursor for synthesizing Schiff bases by reacting with various aldehydes.
  • Relevance: This compound again showcases the incorporation of both pyrazole and benzothiazole moieties into a single molecule, similar to 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, highlighting the potential for creating diverse hybrid structures by combining these heterocyclic systems.

Schiff Bases of 5-Amino-4-[2-(4-nitro-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This series of twelve Schiff bases is derived from the above pyrazolone derivative (BTZP). They are formed by reacting BTZP with various aldehydes, resulting in the formation of an imine linkage. The compounds were evaluated for their antimicrobial, anti-tubercular, antioxidant, and cytotoxic activities.
  • Relevance: The Schiff bases derived from BTZP illustrate the strategy of creating structural diversity by modifying a core heterocyclic scaffold with various substituents, a concept applicable to 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one. The target compound also contains an exocyclic double bond, which could be exploited to generate a library of related compounds through similar derivatization strategies.

Derivatives of 4-(1,3-Thiazolidine-5-Ylidene)pyrazole-3-Carbonic Acid and its Esters

  • Compound Description: This series encompasses various pyrazole-thiazolidine hybrid structures containing a carboxylate or carboxylic acid group at the 3-position of the pyrazole ring and variations in the substituents at positions 3 and 5 of the thiazolidine ring (oxo, thio, or imine). These compounds demonstrated hypoglycemic activity in biochemical investigations.
  • Relevance: This series demonstrates the synthesis and biological evaluation of molecules incorporating both pyrazole and thiazolidine units, a feature shared with 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one. While the target compound possesses a thioxo group instead of an oxo group at the 2-position of the thiazolidinone ring, the overall structural similarity highlights the potential for developing analogues of the target compound with different substituents on both the pyrazole and thiazolidinone rings and evaluating their impact on biological activity.

1-Phenyl/(2-thienyl)-3-(1,3-Diphenyl-1H-pyrazol-4-yl)-2-propen-1-ones (3a,b)

  • Compound Description: These compounds are intermediates utilized in synthesizing various heterocyclic compounds, including pyridines, thienopyridines, and pyridothienopyrimidines, all containing a 1,3-diphenyl-1H-pyrazole moiety.
  • Relevance: These intermediates showcase the synthesis of molecules containing a pyrazole ring linked to a propenone unit. The target compound, 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, also features a pyrazole ring connected to an exocyclic double bond, albeit within a thiazolidinone ring system. This structural similarity highlights the versatility of pyrazoles in forming conjugated systems, which might be explored for further modifications of the target compound.

Pyridines, Thienopyridines, and Pyridothienopyrimidines bearing 1,3-Diphenyl-1H-pyrazole Moiety

  • Compound Description: This group includes a variety of heterocyclic compounds synthesized from the aforementioned propenone intermediates (3a,b). These compounds incorporate a 1,3-diphenyl-1H-pyrazole moiety within different heterocyclic scaffolds, such as pyridines, thienopyridines, and pyridothienopyrimidines.
  • Relevance: These diverse heterocyclic compounds demonstrate the integration of a pyrazole unit into various ring systems. Although these structures differ significantly from the target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, they highlight the broad structural diversity that can be generated using pyrazoles as building blocks. This suggests the potential for synthesizing a range of related compounds to the target compound by incorporating its pyrazole moiety into different heterocyclic scaffolds.

1-(4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethan-1-one

  • Compound Description: This pyrazole-integrated tetrahydropyrimidine derivative is synthesized through a Biginelli reaction involving 1,3-diphenyl-1H-pyrazole-4-carbaldehyde, acetylacetone, and thiourea. It was further reacted with ethyl chloroacetate and chloroacetyl chloride to generate various N-heterocycles. These synthesized compounds were evaluated for their insecticidal activity, and some displayed significant activity against Nilaparvata lugens and Mythimna separata.
  • Relevance: This compound highlights the use of a pyrazole-carbaldehyde derivative in multi-component reactions to construct complex heterocyclic frameworks. The target compound, 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, also incorporates a pyrazole ring, albeit substituted with an ethyl group instead of a phenyl group. Additionally, both compounds feature a thioxo group within their structures, further indicating potential similarities in their chemical behavior.

N-Heterocycles Integrated with a Pyrazole Scaffold

  • Compound Description: These compounds are a diverse group of N-heterocycles synthesized by reacting the aforementioned tetrahydropyrimidine derivative with ethyl chloroacetate and chloroacetyl chloride under different conditions. The exact structures of these compounds are not provided in the abstract but are implied to possess varying ring systems integrated with the pyrazole core.
  • Relevance: This group exemplifies the potential for generating a library of structurally diverse compounds by modifying a core scaffold containing a pyrazole unit. This concept can be applied to 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, suggesting that various modifications and derivatizations of its thiazolidinone ring or the pyrazole substituent could lead to a range of related compounds.

N-(3-Substituted Aryl/Alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides

  • Compound Description: This series of compounds represents celecoxib derivatives synthesized for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. They feature a 1,3-thiazolidin-2-ylidene moiety linked to a sulfonamide group bearing a trifluoromethyl-substituted pyrazole ring.
  • Relevance: These compounds highlight the use of pyrazole rings in medicinal chemistry, particularly in the context of anti-inflammatory and analgesic agents. While their structure differs significantly from the target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, the presence of a pyrazole ring and a thiazolidine-derived unit suggests a potential common interest in exploring the biological activities of pyrazole-containing heterocyclic systems.

N-(Substituted Aryl/Alkylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzene Sulfonamides

  • Compound Description: These compounds are intermediates in the synthesis of the aforementioned celecoxib derivatives. They feature a thiourea moiety connected to a sulfonamide group bearing a trifluoromethyl-substituted pyrazole ring.
  • Relevance: These intermediates emphasize the step-wise synthesis of complex pyrazole-containing molecules. While the target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one differs significantly in structure, the shared use of pyrazole rings and sulfur-containing functional groups points towards a common interest in exploring the chemical and biological potential of these building blocks.

Indolyl Pyrazoles [3-(1,3-diphenyl-1H-pyrazol-4-yl)-2-(1-methyl-1H-indole-3-carbonyl)acrylonitriles]

  • Compound Description: This series of compounds combines indole and pyrazole moieties within a single structure. They were synthesized as potential anti-cancer agents and their binding interactions with Bcl-2 protein were investigated through molecular modeling studies. Selected compounds exhibited moderate activity against A549 (lung) cancer cell lines.
  • Relevance: While structurally different from the target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, the indolyl pyrazoles highlight the potential for combining pyrazole rings with other heterocycles to create novel molecules with interesting biological activities. This suggests that exploring the incorporation of the target compound's pyrazole ring into different heterocyclic scaffolds, like indole, could lead to the discovery of new biologically active analogs.

3-Amino-5-hydroxy-4-phenylazo-1H-pyrazole

  • Compound Description: This pyrazole derivative served as a starting material for synthesizing various pyrazole-containing compounds, including pyrazolopyrimidines, pyrazolotriazoles, and pyrazolothiadiazoles. The compound underwent reactions such as N-alkylation, N-acylation, Schiff base formation, and heterocyclization with a variety of reagents.
  • Relevance: This compound demonstrates the versatility of pyrazoles in organic synthesis and the potential for generating diverse structures by modifying a core pyrazole unit. While the specific reactions and final products differ from those involving 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, the shared use of pyrazoles as a central building block suggests potential commonalities in their reactivity and the possibility of exploring similar derivatization strategies for the target compound.

Pyrazolopyrimidines, Pyrazolotriazoles, and Pyrazolothiadiazoles

  • Compound Description: These compound classes represent various heterocyclic systems synthesized from 3-amino-5-hydroxy-4-phenylazo-1H-pyrazole. They are characterized by a pyrazole ring fused with either a pyrimidine, triazole, or thiadiazole ring.
  • Relevance: These fused heterocycles highlight the diversity of structures accessible through modifications of a pyrazole unit. While 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one contains a thiazolidinone ring instead of the aforementioned rings, the commonality lies in incorporating a pyrazole unit into a larger heterocyclic framework. This suggests a potential area for exploring the synthesis of related compounds to the target compound by incorporating its pyrazole moiety into various fused ring systems.

3-acetonyl-1H-quinoxalin-2-one

  • Compound Description: This compound is a quinoxaline derivative used as a starting material for synthesizing various quinoxaline-based heterocyclic compounds, including pyridoquinoxalines, dihydropyridines, and furoquinoxalines. It undergoes reactions such as condensation with aldehydes, Hantzsch reaction with active methylene compounds, and cyclization reactions.
  • Relevance: While structurally distinct from the target compound 3-ethyl-5-[(1-ethyl-1H-pyrazol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one, the use of 3-acetonyl-1H-quinoxalin-2-one demonstrates the synthesis of diverse heterocyclic systems through the functionalization of a core heterocyclic scaffold. This suggests the possibility of exploring similar derivatization strategies for the target compound by modifying its thiazolidinone ring or pyrazole substituent to generate a library of related compounds.

Pyridoquinoxalines, Dihydropyridines, and Furoquinoxalines

  • Compound Description: These compound classes represent various heterocyclic systems synthesized from 3-acetonyl-1H-quinoxalin-2-one. They are characterized by a quinoxaline ring fused or linked to different heterocyclic units, such as pyridines, dihydropyridines, and furans.

Properties

Product Name

3-ETHYL-5-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-2-THIOXO-1,3-THIAZOLAN-4-ONE

IUPAC Name

(5E)-3-ethyl-5-[(2-ethylpyrazol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Molecular Formula

C11H13N3OS2

Molecular Weight

267.4 g/mol

InChI

InChI=1S/C11H13N3OS2/c1-3-13-10(15)9(17-11(13)16)7-8-5-6-12-14(8)4-2/h5-7H,3-4H2,1-2H3/b9-7+

InChI Key

OBKBUEGVYMVKQU-VQHVLOKHSA-N

SMILES

CCN1C(=CC=N1)C=C2C(=O)N(C(=S)S2)CC

Canonical SMILES

CCN1C(=CC=N1)C=C2C(=O)N(C(=S)S2)CC

Isomeric SMILES

CCN1C(=CC=N1)/C=C/2\C(=O)N(C(=S)S2)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.